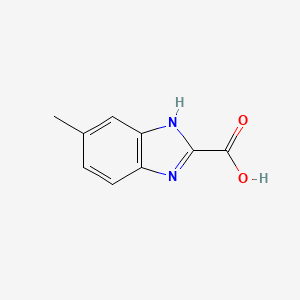

6-methyl-1H-benzimidazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363979 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99459-47-9 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 6-methyl-1H-benzimidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural motif, featuring a benzimidazole core substituted with a methyl group and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This guide offers an in-depth exploration of the fundamental physicochemical properties of this compound, with a particular focus on its basicity, which is a critical determinant of its behavior in physiological and formulation contexts. We will delve into its synthesis, tautomerism, ionization, solubility, and the interplay of its functional groups, providing both theoretical understanding and practical experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics and other advanced chemical applications based on the benzimidazole scaffold.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[2][3] This assertion is supported by its presence in numerous FDA-approved drugs.[3] The unique electronic and structural features of the benzimidazole nucleus, including its aromaticity, hydrogen bond donor-acceptor capabilities, and potential for π-π stacking interactions, enable it to bind to a diverse range of biological macromolecules.[2] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5]

This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a key intermediate in the synthesis of more complex molecules.[1] The strategic placement of the methyl group at the 6-position and the carboxylic acid at the 2-position provides distinct opportunities for chemical modification and influences the molecule's overall physicochemical profile. Understanding the core properties of this specific derivative is paramount for its effective utilization in drug design and development.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through several established routes, primarily involving the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative.

Common Synthetic Pathways

One of the most prevalent methods for constructing the benzimidazole core is the Phillips-Ladenburg condensation . This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating. For the synthesis of the title compound, 4-methyl-o-phenylenediamine would be reacted with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.

A more direct and specific method reported for the synthesis of benzimidazole-2-carboxylic acids involves the oxidation of the corresponding 2-hydroxymethylbenzimidazole . This precursor can be synthesized by the condensation of the appropriate o-phenylenediamine with glycolic acid.[6] The subsequent oxidation of the alcohol to the carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).

Caption: General synthetic scheme for this compound.

Structural Features and Tautomerism

A critical aspect of the benzimidazole structure is the existence of annular tautomerism. Due to the migration of the proton between the two nitrogen atoms of the imidazole ring, this compound exists as a mixture of two equivalent tautomers: this compound and 5-methyl-1H-benzimidazole-2-carboxylic acid. This is an important consideration in structural analysis and in understanding its interactions with biological targets, as both tautomers are in equilibrium.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties: A Focus on Basicity

The physicochemical properties of a drug candidate, such as its ionization constant (pKa) and solubility, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Ionization and pKa

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

-

Acidic Group: The carboxylic acid group at the 2-position is acidic and will be deprotonated at physiological pH.

-

Basic Group: The imidazole ring is basic and can be protonated.

The methyl group at the 6-position is an electron-donating group, which would be expected to slightly increase the basicity of the imidazole nitrogens. Conversely, the electron-withdrawing carboxylic acid group at the 2-position will decrease the basicity of the imidazole ring. The interplay of these substituents will determine the precise pKa values.

Caption: Ionization states of this compound at different pH values.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Range | Rationale/Reference |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | [1] |

| pKa (acidic) | ~3-4 | Predicted for a similar isomer.[7] |

| pKa (basic) | ~4-5 | Influence of electron-withdrawing COOH. |

| Aqueous Solubility | Poorly soluble in water | Qualitative vendor information. |

| LogP (calculated) | Varies with pH | Expected to be more lipophilic in its neutral form. |

Solubility

The aqueous solubility of this compound is reported to be low.[7] As an amphoteric substance, its solubility is expected to be pH-dependent. At its isoelectric point (the pH at which the net charge is zero), the compound will likely exhibit its minimum solubility. Solubility will increase in both acidic and alkaline solutions due to the formation of the more soluble cationic (protonated imidazole) and anionic (deprotonated carboxylate) species, respectively.

Biological Activity and Mechanism of Action: A Structure-Activity Perspective

While specific biological activity data for this compound is limited in publicly available literature, the broader class of benzimidazole derivatives has been extensively studied.

Potential as an Anticancer and Antimicrobial Agent

Benzimidazole derivatives are known to exhibit potent anticancer and antimicrobial activities.[4][5] Their mechanism of action is often attributed to their ability to interact with key biological targets. For instance, some benzimidazoles function as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Others have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation, such as topoisomerases and kinases.[1] The structural similarity of the benzimidazole core to purine bases allows these compounds to interfere with nucleic acid and protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][4]

-

The 2-position: Substituents at the 2-position are known to significantly modulate the biological activity. The carboxylic acid group in the title compound provides a handle for further derivatization, for example, through amide bond formation, to explore new chemical space and potentially enhance target binding.

-

The 6-position: The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the compound. Its electron-donating nature can also impact the electronic properties of the benzimidazole ring, which may affect its binding affinity to biological targets.

Experimental Protocols for Characterization

To address the gap in experimental data for this compound, the following established protocols can be employed for its thorough characterization.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes with pH.

Materials:

-

This compound

-

A series of buffers with known pH values (e.g., phosphate, borate, citrate buffers) covering a range from pH 2 to 12

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.

-

Prepare a series of buffered solutions of the compound by diluting a small aliquot of the stock solution into each buffer to a final concentration of approximately 10-20 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.

-

Record the UV-Vis spectrum of each buffered solution from approximately 200 to 400 nm.

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer.

-

The resulting sigmoidal curve can be analyzed to determine the pKa value(s), which corresponds to the inflection point(s) of the curve.

Protocol for Aqueous Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Purified water and buffers of various pH values

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a series of vials containing purified water or buffers of different pH values.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

-

The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for experimental characterization of pKa and solubility.

Conclusion and Future Perspectives

This compound represents a valuable building block in the design of novel bioactive compounds. Its amphoteric nature, governed by the acidic carboxylic acid and basic benzimidazole ring, is a key determinant of its physicochemical properties and, consequently, its potential as a drug candidate. While this guide provides a comprehensive overview of its known and predicted properties, it also highlights the need for further experimental characterization. The determination of its precise pKa values and a quantitative assessment of its pH-dependent solubility are crucial next steps for any research program utilizing this compound. Future studies should also focus on synthesizing derivatives, particularly at the 2-position, to explore the structure-activity relationships and unlock the full therapeutic potential of this promising scaffold.

References

- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. chembk.com [chembk.com]

- 8. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 6-methyl-1H-benzimidazole-2-carboxylic acid, a pivotal heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] The benzimidazole core is a privileged structure in medicinal chemistry, and this specific derivative serves as a crucial building block for more complex molecules.[2] This document details the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols for its synthesis. It is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology for the preparation of this key intermediate.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is structurally analogous to naturally occurring nucleotides, allowing it to readily interact with biological macromolecules.[3] This characteristic underpins the wide range of biological activities exhibited by benzimidazole derivatives, including anticancer, antimicrobial, and antiviral properties.[1][4] this compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is particularly valuable due to the versatile reactivity of its carboxylic acid group, which facilitates further derivatization and coupling reactions, such as amide bond formation.[1] Notably, it is a key precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[5]

This guide focuses on a reliable and commonly employed two-step synthetic strategy, beginning with the condensation of a substituted o-phenylenediamine, followed by a controlled oxidation to yield the target carboxylic acid. We will delve into the causality behind the procedural choices, ensuring a reproducible and well-understood synthetic process.

Strategic Overview of the Synthesis

The construction of the benzimidazole core is most frequently achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[6][7] This foundational reaction is known as the Phillips-Ladenburg condensation.[8] For the synthesis of this compound, a direct condensation of 4-methyl-1,2-phenylenediamine with a dicarboxylic acid equivalent can be challenging.

A more controlled and higher-yielding approach involves a two-step sequence:

-

Formation of a Stable Intermediate: First, 4-methyl-1,2-phenylenediamine is condensed with a suitable synthon to form a 2-substituted-6-methyl-1H-benzimidazole. Using glycolic acid is an effective choice as it introduces a hydroxymethyl group at the 2-position, yielding (6-methyl-1H-benzimidazol-2-yl)methanol.[9] This intermediate is stable and readily purified.

-

Oxidation to the Carboxylic Acid: The primary alcohol of the intermediate is then oxidized to the corresponding carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[1]

This strategy offers superior control over the reaction, preventing over-oxidation or the formation of unwanted side products that can occur with more direct, one-pot methods.

Logical Workflow for Synthesis and Verification

Caption: Overall workflow from starting materials to final product characterization.

Mechanistic Insights

Step 1: Phillips-Ladenburg Condensation

The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is a classic acid-catalyzed condensation-cyclization reaction.[6]

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of glycolic acid, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

-

Dehydration & Cyclization: A molecule of water is eliminated to form a Schiff base (imine) intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.

-

Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzimidazole ring.

Step 2: Oxidation with Potassium Permanganate

The oxidation of the primary alcohol in (6-methyl-1H-benzimidazol-2-yl)methanol to a carboxylic acid using KMnO₄ proceeds via a manganate ester intermediate.

-

Formation of Manganate Ester: The alcohol attacks the manganese atom of the permanganate ion.

-

Hydride Abstraction: In the rate-determining step, a base (often water or hydroxide) abstracts the alcoholic proton, leading to the concerted cleavage of the C-H bond and the formation of an aldehyde intermediate.

-

Hydration and Further Oxidation: The aldehyde is hydrated to a gem-diol, which is then rapidly oxidized by another molecule of KMnO₄ via a similar mechanism to yield the final carboxylic acid. The reaction is driven to completion by the stability of the carboxylate salt formed under the typically basic or neutral conditions of the oxidation.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted with appropriate safety measures, including the use of personal protective equipment (PPE), in a well-ventilated fume hood.

Protocol 1: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol

This procedure is adapted from established methods for synthesizing 2-hydroxymethyl benzimidazoles from o-phenylenediamines and glycolic acid.[9]

Reagents and Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycolic acid

-

4M Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (e.g., 12.2 g, 0.1 mol) and glycolic acid (e.g., 8.4 g, 0.11 mol).

-

Add 100 mL of 4M HCl. The diamine will dissolve to form its hydrochloride salt.

-

Heat the mixture to reflux (approximately 100-105 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature in an ice bath.

-

Slowly neutralize the acidic solution by adding 10% NaOH solution dropwise with constant stirring. The product will begin to precipitate. Continue adding NaOH until the pH of the solution is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Dry the product under vacuum at 60 °C to obtain crude (6-methyl-1H-benzimidazol-2-yl)methanol. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Oxidation to this compound

This protocol utilizes potassium permanganate for the selective oxidation of the primary alcohol.[1]

Reagents and Materials:

-

(6-methyl-1H-benzimidazol-2-yl)methanol

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

-

Dissolve the crude (6-methyl-1H-benzimidazol-2-yl)methanol (e.g., 16.2 g, 0.1 mol) in 200 mL of a 1:1 acetone/water mixture in a 500 mL round-bottom flask equipped with a mechanical stirrer.

-

In a separate beaker, prepare a solution of KMnO₄ (e.g., 20.5 g, 0.13 mol, 1.3 equivalents) in 150 mL of water.

-

Cool the flask containing the benzimidazole solution to 0-5 °C in an ice-salt bath.

-

Add the KMnO₄ solution dropwise to the stirred benzimidazole solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete oxidation.

-

Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color disappears.

-

Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad with a small amount of hot water.

-

Combine the filtrates and cool the solution in an ice bath.

-

Acidify the clear filtrate by slowly adding concentrated HCl with stirring until the pH is approximately 3-4. The target carboxylic acid will precipitate as a white solid.

-

Collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 80-100 °C.

Data Summary and Characterization

Table 1: Representative Reaction Parameters

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Condensation | 4-methyl-1,2-phenylenediamine, Glycolic acid | 4M HCl | 100-105 | 4-6 | 80-90 |

| 2. Oxidation | (6-methyl-1H-benzimidazol-2-yl)methanol, KMnO₄ | Acetone/Water | 0-10 | 3-5 | 75-85 |

Characterization Data:

The final product, this compound, should be characterized to confirm its identity and purity.

-

Melting Point: The melting point should be sharp and consistent with literature values.

-

FT-IR (KBr, cm⁻¹): Expected characteristic peaks include a broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), N-H stretch (~3100-3400 cm⁻¹), and C-H stretches for aromatic and methyl groups.[10]

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals would include a downfield singlet for the carboxylic acid proton (>12 ppm), a singlet for the N-H proton, aromatic protons in the 7.0-7.8 ppm range, and a singlet for the methyl group protons around 2.4 ppm.

-

Mass Spectrometry (ESI-MS): The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the product (176.17 g/mol ), typically observed as [M+H]⁺ at 177.1.

Synthetic Pathway Visualization

Caption: Chemical structures and transformations in the two-step synthesis.

Conclusion and Future Directions

The two-step synthesis of this compound via condensation and subsequent oxidation represents a reliable, scalable, and well-understood method for producing this valuable pharmaceutical intermediate. The causality is clear: the initial condensation builds the core heterocyclic scaffold with a functional handle (the hydroxymethyl group) that is readily and selectively converted to the desired carboxylic acid in the second step. This avoids the harsher conditions or potential side-reactions of a one-pot synthesis from dicarboxylic acids.

Future research may focus on optimizing this process using green chemistry principles. This could involve exploring solvent-free reaction conditions, employing heterogeneous catalysts to simplify purification, or developing continuous flow reactor systems to improve safety, control, and efficiency on an industrial scale.[1]

References

- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijariie.com [ijariie.com]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. banglajol.info [banglajol.info]

- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

6-methyl-1H-benzimidazole-2-carboxylic acid CAS number 99459-47-9

An In-depth Technical Guide to 6-methyl-1H-benzimidazole-2-carboxylic acid (CAS 99459-47-9): A Key Intermediate in Modern Drug Discovery

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this guide synthesizes available data on its synthesis, characterization, and application as a pivotal intermediate in the creation of complex therapeutic agents. We will explore the causality behind synthetic choices and the compound's role in developing next-generation pharmaceuticals.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system is a privileged scaffold in drug discovery, renowned for its versatile binding capabilities and presence in numerous FDA-approved drugs. Its unique structure, featuring a bicyclic system with two nitrogen atoms, allows it to act as a bioisostere for naturally occurring nucleotides, engaging with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

This compound (Compound 1 ) is a specialized derivative within this class. The addition of a methyl group at the 6-position and a carboxylic acid at the 2-position provides chemists with specific steric and electronic properties to fine-tune molecular interactions. The carboxylic acid moiety, in particular, serves as a crucial synthetic handle for amide bond formation, enabling its conjugation to other molecular fragments to build extensive and diverse chemical libraries for screening.

While not an active pharmaceutical ingredient itself, this compound is a high-value intermediate. Its primary application lies in the synthesis of potent and selective enzyme inhibitors, particularly in the fields of metabolic disorders and oncology.

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing benzimidazole-2-carboxylic acids is the Phillips-Ladenburg condensation . This classic reaction involves the condensation of an o-phenylenediamine derivative with an oxalic acid equivalent. For the synthesis of Compound 1 , the specific precursor is 4-methyl-1,2-diaminobenzene.

Recommended Synthetic Protocol

This protocol is a self-validating system designed for high yield and purity.

Step 1: Condensation Reaction

-

To a stirred solution of 4-methyl-1,2-diaminobenzene (1.0 eq) in a mixture of water and ethanol (1:1), add oxalic acid (1.1 eq).

-

Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Causality Note: Refluxing in a protic solvent mixture facilitates the initial formation of the diamide intermediate and the subsequent acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring. The excess oxalic acid ensures the complete consumption of the diamine.

-

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.

Step 2: Isolation and Purification

-

Filter the resulting precipitate through a Büchner funnel and wash thoroughly with cold water to remove any unreacted oxalic acid and other water-soluble impurities.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

-

Trustworthiness Note: Recrystallization is a critical step. The purity of this intermediate is paramount for the success of subsequent coupling reactions. Purity should be confirmed by analytical methods before proceeding.

-

-

Dry the purified product under vacuum to obtain a stable, crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard panel of analytical techniques should be employed.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic protons (with splitting patterns indicative of their positions), the methyl group protons (singlet), and the exchangeable N-H and carboxylic acid protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the distinct carbon atoms in the benzimidazole ring, the methyl group, and the carboxylic acid carbonyl. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of C₉H₈N₂O₂ (176.17 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak, indicating >95% purity, which is the standard requirement for use in subsequent synthetic steps for drug discovery. |

Application in Drug Development: A Key Intermediate

The primary utility of this compound is as a structural precursor for more complex molecules. The carboxylic acid group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.

Role in the Synthesis of DGAT2 Inhibitors

One of the most prominent applications of this intermediate is in the development of inhibitors for Diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a critical enzyme in triglyceride synthesis, making it an attractive target for treating metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.

Patents from major pharmaceutical companies frequently cite the use of this compound to construct potent DGAT2 inhibitors. In these syntheses, the compound is coupled with various amine-containing fragments to explore the inhibitor's structure-activity relationship (SAR).

General Experimental Workflow for Amide Coupling

Caption: General workflow for amide coupling reactions using the title compound.

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Expertise Note: HATU is an excellent choice for coupling benzimidazole-carboxylic acids as it minimizes racemization and is highly efficient, leading to cleaner reactions and higher yields.

-

-

Add the desired amine component (1.0-1.2 eq) to the activated mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup to remove DMF and excess reagents, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the final product using flash column chromatography to achieve high purity.

Conclusion and Future Outlook

This compound is a quintessential example of a molecular building block that, while not biologically active on its own, is indispensable for the construction of innovative drug candidates. Its straightforward synthesis and versatile reactivity make it a valuable tool in the arsenal of medicinal chemists. As research into complex metabolic and oncological targets continues, the demand for well-characterized, high-purity intermediates like this one will only grow, solidifying its role in the pipeline of future therapeutics.

The Biological Versatility of 6-Methyl-1H-benzimidazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Significance of 6-Methyl-1H-benzimidazole-2-carboxylic Acid

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interactions with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] This has rendered benzimidazole derivatives as key components in a variety of clinically used drugs, targeting a wide array of diseases.[3]

Within this important class of compounds, this compound stands out as a versatile synthetic intermediate and a molecule with intrinsic biological potential. The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 2-position provides a unique combination of lipophilicity and functionality, influencing its pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, providing researchers and drug development professionals with a comprehensive technical resource.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of 4-methyl-1,2-phenylenediamine with a suitable C1 synthon, followed by oxidation. A prevalent laboratory-scale synthesis involves the Phillips-Ladenburg condensation, a robust method for benzimidazole ring formation.

Experimental Protocol: Phillips-Ladenburg Synthesis and Oxidation

Step 1: Condensation to form 2-hydroxymethyl-6-methyl-1H-benzimidazole

-

To a solution of 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as 4N hydrochloric acid, add glycolic acid (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-hydroxymethyl-6-methyl-1H-benzimidazole.

Step 2: Oxidation to this compound

-

Suspend the 2-hydroxymethyl-6-methyl-1H-benzimidazole (1.0 equivalent) in water.

-

Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 equivalents) in water to the suspension while maintaining the temperature below 20°C with an ice bath.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Decolorize the excess KMnO₄ with a suitable reducing agent, such as sodium sulfite.

-

Filter the manganese dioxide precipitate and acidify the filtrate with acetic acid to a pH of 4-5 to precipitate the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry to obtain this compound.

Anticancer Activity: A Promising Avenue

Benzimidazole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms including microtubule disruption, enzyme inhibition, and induction of apoptosis.[3][4][5] this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Anticancer Efficacy

While specific IC50 values for a wide range of cell lines are not extensively published for the parent compound, initial screening has shown promising results. For instance, it exhibited a cell inhibition of 88.04% against non-small cell lung cancer and 77.14% against colon cancer cell lines in one study.[6] The table below summarizes the available data for the parent compound and provides comparative IC50 values for some of its closely related derivatives to illustrate the potential of this chemical class.

| Compound | Cancer Cell Line | Activity | Reference |

| This compound | Non-small cell lung cancer | 88.04% inhibition | [6] |

| This compound | Colon cancer | 77.14% inhibition | [6] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | IC50 = 0.39 µg/mL | [5] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | IC50 = 0.32 µg/mL | [5] |

| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon) | IC50 = 3.87 µM | [5] |

| Benzimidazole-triazole hybrid (Compound 32) | MCF-7 (Breast) | IC50 = 8.34 µM | [5] |

Mechanism of Anticancer Action

The anticancer activity of this compound and its analogs is believed to be multifactorial, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes.[6]

-

Enzyme Inhibition: This class of compounds has been shown to inhibit topoisomerases and various kinases, enzymes crucial for DNA replication and cellular signaling pathways that are often dysregulated in cancer.[6]

-

Induction of Apoptosis: Studies on related benzimidazole derivatives have demonstrated their ability to trigger programmed cell death in cancer cells. This is often mediated through the activation of specific signaling pathways that lead to cellular dismantling.[6]

Below is a generalized workflow for assessing the anticancer activity of a novel benzimidazole derivative.

References

- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery of 6-Methyl-1H-benzimidazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone in modern medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a myriad of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents (e.g., veliparib).[1][2]

Within this broad class of compounds, derivatives of 6-methyl-1H-benzimidazole-2-carboxylic acid represent a particularly promising starting point for the development of novel therapeutics. The rationale for this focus lies in the specific combination of its structural features:

-

The Benzimidazole Core: Provides a rigid, aromatic framework capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.[3]

-

The 2-Carboxylic Acid Group: Serves as a versatile chemical handle for derivatization. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This position is crucial for modulating properties like solubility, cell permeability, and target binding affinity.[4]

-

The 6-Methyl Group: This small, lipophilic substituent can influence the electronic properties of the benzimidazole ring system and provide a key interaction point within a target's binding pocket, potentially enhancing potency and selectivity.

This technical guide provides an in-depth exploration of the discovery process for derivatives of this compound, from the synthesis of the core scaffold to the biological evaluation and mechanistic understanding of its derivatives.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The discovery of novel therapeutic agents begins with the efficient and versatile synthesis of the core molecule and a library of its derivatives. The this compound scaffold is a key building block for creating more complex and targeted molecules.[4]

Synthesis of this compound

A common and reliable method for the synthesis of the parent compound is through the oxidation of the corresponding methanol derivative. This two-step process is often preferred for its scalability and the availability of starting materials.

Protocol 1: Synthesis of this compound

-

Step 1: Condensation to form (6-Methyl-1H-benzimidazol-2-yl)methanol.

-

4-Methyl-1,2-phenylenediamine is condensed with glycolic acid. This reaction is typically carried out under acidic conditions with heating to drive the cyclization and formation of the benzimidazole ring.

-

-

Step 2: Oxidation to the Carboxylic Acid.

-

The resulting (6-methyl-1H-benzimidazol-2-yl)methanol is then oxidized to this compound. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄).[4] The reaction is carefully monitored to ensure complete conversion without over-oxidation.

-

Caption: General synthetic scheme for the core scaffold.

Derivatization via Amide Bond Formation

The carboxylic acid at the C-2 position is an ideal anchor for creating a diverse library of amide derivatives. This is a critical step in drug discovery, as it allows for the introduction of a wide array of chemical functionalities to probe the binding pocket of a biological target and optimize pharmacokinetic properties. A well-established method for this is through the use of peptide coupling agents.

Protocol 2: General Procedure for the Synthesis of N-Substituted 6-Methyl-1H-benzimidazole-2-carboxamides

-

Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added, and the mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling: The desired substituted amine (1.1 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours). Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final N-substituted 6-methyl-1H-benzimidazole-2-carboxamide.

Caption: Workflow for amide library synthesis.

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. The this compound scaffold has shown significant promise in the fields of oncology and infectious diseases.

Anticancer Activity

Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of kinases and topoisomerases, and by intercalating into DNA.[4] The derivatization of the 2-carboxamide group allows for the fine-tuning of these interactions.

A study on a closely related series, N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, provides valuable SAR insights that can be extrapolated to the 6-methyl series.[2] In this study, a library of carboxamides was synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzimidazole-6-carboxamide Derivatives

| Compound | R Group (at 6-carboxamide) | A549 IC₅₀ (µM) | SW480 IC₅₀ (µM) |

| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |

| Cisplatin | - | 5.77 ± 1.60 | - |

| Doxorubicin | - | 0.46 ± 0.02 | - |

| Etoposide | - | 9.44 ± 1.98 | - |

| Data adapted from a study on 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides.[2] |

The results from this study highlight several key SAR points:

-

High Potency: Compound 5o , with a 2,4-dimethoxyphenyl substituent, demonstrated exceptional cytotoxicity against the A549 lung cancer cell line, with an IC₅₀ value of 0.15 µM. This was significantly more potent than standard chemotherapeutic agents like cisplatin and etoposide.[2]

-

Influence of Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer activity. Electron-donating groups on the phenyl ring of the amide appear to enhance cytotoxicity.[2]

Mechanistic Insights: Kinase Inhibition

Many benzimidazole derivatives function as ATP-competitive kinase inhibitors.[5] The benzimidazole core can act as a hinge-binding motif, while the substituents at various positions can provide selectivity by interacting with unique features of a specific kinase's active site.[5] The diverse library of amides generated from this compound is well-suited for screening against a panel of cancer-relevant kinases to identify potent and selective inhibitors.

Caption: Mechanism of competitive kinase inhibition.

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[6] Modifications at the C-2 and C-6 positions have been shown to be critical for potent antibacterial and antifungal activity.[7]

A study involving the synthesis of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines, which incorporates a benzimidazole synthesized from a carboxylic acid precursor, demonstrated that these hybrid molecules exhibit broad-spectrum antimicrobial properties.[8]

Key SAR Observations for Antimicrobial Activity:

-

Broad Spectrum: Derivatives often show activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

-

Lipophilicity and Substitution: The nature and position of substituents on the benzimidazole ring and its derivatives can significantly impact the minimum inhibitory concentration (MIC). Often, increasing lipophilicity through the addition of appropriate functional groups can enhance activity, although a balance must be struck to maintain sufficient solubility.

-

Mechanism of Action: A potential mechanism for the antimicrobial action of some benzimidazole derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[8]

Conclusion and Future Directions

The this compound core is a highly valuable starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the benzimidazole scaffold, makes it an attractive platform for generating diverse chemical libraries. The 2-carboxamide linkage provides a robust and versatile means to explore structure-activity relationships, leading to the identification of potent and selective anticancer and antimicrobial agents.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing a broader range of amides and esters with diverse electronic and steric properties to further probe SAR.

-

Target Identification and Validation: For the most potent compounds, undertaking detailed mechanistic studies to identify and validate their specific molecular targets.

-

Pharmacokinetic Optimization: Profiling lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to guide further optimization towards clinical candidates.

-

In Vivo Efficacy Studies: Progressing the most promising compounds into relevant animal models to evaluate their in vivo efficacy and safety.

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound derivatives to address unmet needs in oncology and infectious diseases.

References

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. This compound | 99459-47-9 | Benchchem [benchchem.com]

- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Solubility of 6-methyl-1H-benzimidazole-2-carboxylic acid

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most critical physicochemical properties governing this transition is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. Poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and ultimately, the failure of an otherwise potent drug candidate.[1][2]

This guide focuses on 6-methyl-1H-benzimidazole-2-carboxylic acid, a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anthelmintic, anticancer, and antiviral properties.[3] However, this class is also notoriously challenged by low aqueous solubility, a factor that can significantly impede preclinical and clinical development.[3][4]

This document serves as a technical resource, providing not only a theoretical framework for understanding the solubility of this compound but also a practical, field-proven protocol for its empirical determination. By elucidating the "why" behind the "how," we aim to empower researchers to generate reliable and reproducible solubility data, a critical step in advancing their research and development endeavors.

Physicochemical Landscape of Benzimidazole Solubility

The solubility of a benzimidazole derivative like this compound is not a static value but is dynamically influenced by a confluence of structural and environmental factors.

The Influence of Molecular Structure

The core benzimidazole scaffold, a fusion of benzene and imidazole rings, imparts a significant degree of hydrophobicity.[4] The substituents on this scaffold play a pivotal role in modulating solubility. In the case of this compound, we have:

-

A Methyl Group (at position 6): This alkyl group is electron-donating and increases the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.

-

A Carboxylic Acid Group (at position 2): This is a critical functional group. As an ionizable group, it allows for significant pH-dependent solubility, a characteristic that can be leveraged in formulation development.[5]

The Critical Role of pH

The solubility of ionizable compounds like this compound is profoundly dependent on the pH of the aqueous medium.[4][5]

-

Acidic Conditions: The benzimidazole ring system contains nitrogen atoms that can be protonated, forming a more soluble cationic species. The pKa of the conjugate acid of benzimidazole itself is around 7.

-

Basic Conditions: The carboxylic acid group can be deprotonated to form a carboxylate salt, which is significantly more water-soluble than the neutral form.

Therefore, the compound is expected to exhibit a "U-shaped" pH-solubility profile, with minimum solubility at its isoelectric point and increased solubility at both low and high pH values. Determining this pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.[6][7]

Solvent Effects

While aqueous solubility is paramount for physiological relevance, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological assays.[8] Benzimidazoles generally show higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, as compared to non-polar solvents.[8][9] However, the direct addition of a concentrated DMSO stock solution to an aqueous buffer can cause the compound to precipitate, a phenomenon known as "solvent shock."[4] This underscores the importance of careful dilution strategies in experimental setups.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, an empirical approach is necessary. The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5][10] This method measures the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.

The following protocol is a self-validating system designed to produce accurate and reliable data for this compound.

Rationale for the Shake-Flask Method

This method is chosen for its directness and its ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is distinct from kinetic solubility measurements, which are faster but can overestimate solubility as they start from a dissolved state (usually in DMSO) and measure the point of precipitation.[1][11][12] For lead optimization and pre-formulation studies, thermodynamic solubility provides the most accurate and relevant data.[1]

Experimental Workflow Diagram

The logical flow of the shake-flask protocol is illustrated below. This diagram outlines the critical steps from preparation to final analysis, ensuring a systematic and reproducible approach.

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1N HCl, various organic solvents)

-

High-purity water

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Preparation of Solutions:

-

Prepare the desired aqueous buffers (e.g., simulating gastric fluid, intestinal fluid, or physiological pH). Filter all aqueous buffers through a 0.45 µm filter before use to remove particulates.[11]

-

Ensure organic solvents are of high purity (e.g., HPLC grade).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; a good starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.[13] There must be undissolved solid remaining at the end of the experiment to ensure saturation.[14]

-

Accurately add a known volume of the pre-heated solvent to each vial. Prepare each condition in triplicate for statistical validity.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[14] To confirm equilibrium, you can take measurements at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should plateau when equilibrium is reached.[14][15]

-

-

Phase Separation:

-

After equilibration, visually inspect each vial to confirm that a solid excess of the compound remains.

-

Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement. Two common methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration to prevent precipitation or further dissolution. Carefully collect the clear supernatant.

-

Filtration: Use a syringe to draw the solution and pass it through a chemical-resistant filter (e.g., 0.22 µm PVDF) into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Accurately dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted supernatant samples using a validated analytical method, such as HPLC-UV or LC-MS.[11][15]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted supernatant.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

The final solubility should be reported in units of µg/mL or mg/L, along with the solvent, temperature, and pH of the medium.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Solubility Data for this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL ± SD, n=3) | Method of Analysis |

| 0.1 N HCl | 1.2 | 37 | [Experimental Value] | HPLC-UV |

| Phosphate Buffer | 5.0 | 37 | [Experimental Value] | HPLC-UV |

| Phosphate Buffer | 7.4 | 37 | [Experimental Value] | HPLC-UV |

| Water | ~7.0 | 25 | [Experimental Value] | HPLC-UV |

| Ethanol | N/A | 25 | [Experimental Value] | HPLC-UV |

| DMSO | N/A | 25 | [Experimental Value] | HPLC-UV |

This table serves as a template for recording experimentally determined values.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The inherent physicochemical properties of the benzimidazole class suggest that this compound will likely exhibit low intrinsic aqueous solubility but with significant pH-dependent modulation. The provided shake-flask protocol offers a robust and reliable method for quantifying this critical parameter.

Accurate solubility data is the bedrock upon which successful formulation strategies are built. For a compound like this compound, this data will inform decisions on pH adjustment, salt formation, or the use of solubilizing excipients like cyclodextrins to enhance bioavailability.[4][16] By diligently applying the principles and protocols outlined herein, researchers can confidently characterize their compound and navigate the path toward developing a viable therapeutic agent.

References

- 1. enamine.net [enamine.net]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. quora.com [quora.com]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 6-methyl-1H-benzimidazole-2-carboxylic acid: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] 6-methyl-1H-benzimidazole-2-carboxylic acid, a distinct derivative of this privileged scaffold, presents a compelling case for investigation as a novel therapeutic candidate. Its structural features suggest potential interactions with a variety of biological macromolecules, making target identification a critical step in elucidating its mechanism of action and therapeutic utility.[4] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will explore hypothesized target classes based on the rich pharmacology of related benzimidazoles, detail robust experimental workflows for target discovery, and present step-by-step protocols for subsequent validation assays.

Introduction: The Benzimidazole Scaffold and Rationale for Investigation

The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique structural framework that facilitates interactions with various biological targets, including enzymes, receptors, and nucleic acids.[1] This versatility has led to the development of successful drugs targeting a range of diseases. The core structure of this compound combines this potent heterocyclic core with a methyl group at the 6-position and a carboxylic acid at the 2-position. These substitutions can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby modulating its binding affinity and selectivity for specific biological targets.

Initial research suggests that the compound's biological activity may stem from mechanisms such as enzyme inhibition and DNA intercalation, with potential applications in oncology and infectious diseases.[4] However, the precise molecular targets remain to be elucidated. This guide is designed to bridge that gap, providing a logical and experimentally grounded pathway from hypothesis to validated target.

Hypothesized Therapeutic Target Classes

Based on extensive literature on benzimidazole derivatives, we can postulate several high-probability target classes for this compound.

Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. Numerous benzimidazole derivatives have been identified as potent kinase inhibitors, targeting key players in oncogenic pathways like VEGFR, EGFR, and other receptor tyrosine kinases.[5][6][7] The planar benzimidazole core can function as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.

DNA Topoisomerases

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription. Their inhibition leads to DNA damage and apoptosis, making them validated anticancer targets. The ability of benzimidazoles to intercalate into DNA or directly inhibit enzyme function places topoisomerases among the primary potential targets for this compound.[1][4]

Tubulin and Microtubule Dynamics

The disruption of microtubule polymerization is a clinically validated anticancer strategy. Several benzimidazole-based drugs, such as fenbendazole, exert their effects by binding to β-tubulin and inhibiting microtubule formation, leading to cell cycle arrest and apoptosis.[1][8] This mechanism is particularly effective in rapidly dividing cancer cells.

Epigenetic Modulators

Epigenetic dysregulation is a hallmark of cancer. Recent studies have highlighted benzimidazole derivatives as inhibitors of epigenetic targets, including Histone Deacetylases (HDACs).[9] HDAC inhibitors represent a promising class of anticancer agents, and the structural features of our lead compound warrant investigation into this area.

Enzymes in Inflammatory Pathways

Benzimidazole compounds have also demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like Cyclooxygenases (COX-1 and COX-2) and Aldose Reductase.[10] These targets are relevant for conditions such as arthritis and other inflammatory diseases.

A Systematic Workflow for Target Identification and Validation

A multi-pronged approach combining direct and indirect methods is essential for confidently identifying a small molecule's target.[11][12] Below is a recommended workflow, from broad, unbiased screening to specific, hypothesis-driven validation.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 99459-47-9 | Benchchem [benchchem.com]

- 5. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

6-methyl-1H-benzimidazole-2-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of 6-methyl-1H-benzimidazole-2-carboxylic acid and its Congeners

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] this compound, a key member of this class, presents significant interest due to the diverse biological activities associated with its structural motifs. While the precise mechanism of action for this specific compound is still under active investigation, a wealth of data from structurally related analogs provides a robust framework for postulating its biological targets and cellular effects. This guide synthesizes the current understanding of the benzimidazole-2-carboxylic acid pharmacophore, exploring established mechanisms such as enzyme inhibition, disruption of macromolecular synthesis, and modulation of critical signaling pathways. We present putative mechanisms for the title compound and provide a detailed experimental framework for their validation, aimed at guiding future research and drug development efforts.

Introduction to the Benzimidazole-2-Carboxylic Acid Scaffold

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to an imidazole ring, with a methyl group at the 6-position and a carboxylic acid group at the 2-position (Molecular Formula: C₉H₈N₂O₂).[5] This structure is significant for several reasons: the planar benzimidazole core can participate in π-π stacking interactions, the nitrogen atoms can act as hydrogen bond donors and acceptors, and the carboxylic acid group provides a key site for interaction with biological targets or for synthetic modification.[4][5]

Postulated Mechanisms of Action Based on Structural Analogs

Based on extensive research into the broader class of benzimidazole derivatives, the biological activity of this compound can be attributed to several potential mechanisms.[5]

Enzyme Inhibition: A Primary Modality

The most widely reported mechanism for bioactive benzimidazoles is the inhibition of key enzymes involved in disease pathology.[5]

-

Kinase and Topoisomerase Inhibition (Anticancer Activity): The benzimidazole core is a common feature in various kinase inhibitors and topoisomerase poisons.[2][5] These enzymes are critical for cell signaling, DNA replication, and repair. By mimicking natural substrates or binding to allosteric sites, benzimidazole compounds can disrupt these processes, leading to cytotoxic effects in cancer cells.[5] Derivatives have shown activity against EGFR, BRAFV600E, and PI3K/mTOR signaling pathways.[8][9][10]

-

Other Key Enzymatic Targets: The versatility of the benzimidazole scaffold allows it to target a wide range of other enzymes, including Poly(ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), which are validated targets in oncology.[2][8][11]

Caption: Overview of postulated mechanisms of action for the benzimidazole scaffold.

Disruption of Cellular Integrity and Processes

-

Microtubule Dynamics: Many anthelmintic benzimidazoles, such as fenbendazole and albendazole, function by binding to β-tubulin and disrupting microtubule polymerization.[6][12] This mechanism is also a validated anticancer strategy. Given the structural similarities, it is a plausible, though less commonly cited, mechanism for the title compound, particularly in the context of antiproliferative or antiparasitic activity.[12]

-

DNA Intercalation: The planar aromatic structure of the benzimidazole ring allows it to intercalate between the base pairs of DNA.[5] This physical insertion can disrupt DNA replication and transcription, ultimately leading to apoptosis. This represents a direct mechanism of cytotoxicity relevant to its potential anticancer and antimicrobial properties.[5]

A Framework for Mechanistic Elucidation: Experimental Protocols

To definitively determine the mechanism of action of this compound, a systematic, multi-faceted experimental approach is required. The following protocols are designed as a self-validating workflow, progressing from unbiased discovery to specific target validation.

Caption: Experimental workflow for mechanism of action (MOA) elucidation.

Protocol: Unbiased Target Identification via Thermal Proteome Profiling (TPP)

Causality: This experiment is foundational as it identifies which proteins in the entire cellular proteome are physically stabilized by drug binding, providing an unbiased list of potential targets without prior assumptions.

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 non-small cell lung cancer, based on reported activity of derivatives) to ~80% confluency.[2][5] Treat one set of cells with this compound (e.g., at 10x GI50 concentration) and a parallel set with vehicle (DMSO) for 1-2 hours.

-

Cell Lysis and Aliquoting: Harvest and lyse the cells via freeze-thaw cycles. Remove insoluble debris by ultracentrifugation. Aliquot the soluble proteome into 10 separate PCR tubes for each condition (drug vs. vehicle).

-

Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler.

-

Separation of Aggregates: Cool samples to room temperature and centrifuge at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

-

Sample Preparation for Mass Spectrometry: Collect the supernatant from each temperature point. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in solution at each temperature.

-

Data Analysis: Plot protein abundance versus temperature for each identified protein. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized that specific protein.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Causality: This focused assay directly tests the hypothesis that the compound functions as an NSAID by measuring its ability to inhibit the enzymatic activity of purified COX-1 and COX-2.

-

Reagent Preparation: Prepare assay buffer, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe (e.g., Amplex Red).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, alongside a known COX inhibitor (e.g., celecoxib) as a positive control.

-

Enzyme Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for binding.

-